Cas no 1321900-20-2 (B-[5-(acetylamino)-3-pyridinyl]boronic acid)

B-[5-(acetylamino)-3-pyridinyl]boronic acid is a boronic acid derivative featuring a pyridine scaffold with an acetamido substituent at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation. The electron-withdrawing acetamido group enhances stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its compatibility with diverse reaction conditions and high functional group tolerance further underscores its utility in constructing complex heterocyclic systems. The compound is typically handled under inert conditions to preserve its boronic acid integrity, ensuring consistent performance in synthetic applications.
B-[5-(acetylamino)-3-pyridinyl]boronic acid structure
1321900-20-2 structure
Product Name:B-[5-(acetylamino)-3-pyridinyl]boronic acid
CAS No:1321900-20-2
MF:C7H9BN2O3
MW:179.96896147728
CID:2136289
Update Time:2025-05-20

B-[5-(acetylamino)-3-pyridinyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-[5-(acetylamino)-3-pyridinyl]Boronic acid
    • Boronic acid, B-[5-(acetylamino)-3-pyridinyl]-
    • CID 119084701
    • B-[5-(acetylamino)-3-pyridinyl]boronic acid
    • Inchi: 1S/C7H9BN2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4,12-13H,1H3,(H,10,11)
    • InChI Key: GCFOJLZETURFGL-UHFFFAOYSA-N
    • SMILES: OB(C1=CN=CC(=C1)NC(C)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Topological Polar Surface Area: 82.4

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 3.52±0.10(Predicted)

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Additional information on B-[5-(acetylamino)-3-pyridinyl]boronic acid

B-[5-(Acetylamino)-3-Pyridinyl]Boronic Acid: A Comprehensive Overview

The compound B-[5-(acetylamino)-3-pyridinyl]boronic acid, identified by the CAS number 1321900-20-2, is a significant molecule in the field of organic chemistry and materials science. This compound, often referred to as 5-acetylaminopyridine boronic acid, has garnered attention due to its unique structural properties and potential applications in drug discovery, material synthesis, and catalysis. The molecule consists of a pyridine ring substituted with an acetylamino group at the 5-position and a boronic acid group at the 3-position, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of B-[5-(acetylamino)-3-pyridinyl]boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing complex organic molecules, including those with potential pharmacological activity. The boronic acid group serves as an excellent nucleophile in such reactions, enabling the formation of stable carbon-carbon bonds with aryl halides or other suitable partners. The presence of the acetylamino group introduces additional functionality, allowing for further chemical modifications and enhancing the versatility of the molecule.

The synthesis of B-[5-(acetylamino)-3-pyridinyl]boronic acid typically involves multi-step processes that include nucleophilic substitution, oxidation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for various applications. The stability of the molecule under different reaction conditions has also been extensively studied, making it a reliable reagent in both academic and industrial settings.

In terms of applications, B-[5-(acetylamino)-3-pyridinyl]boronic acid has been utilized in the synthesis of heterocyclic compounds, which are crucial in drug design. Its ability to participate in diverse coupling reactions makes it a valuable intermediate in constructing bioactive molecules. Additionally, the compound has shown promise in materials science, particularly in the development of functional materials for electronic applications. The pyridine ring's aromaticity and electron-withdrawing properties contribute to its potential use in designing π-conjugated systems.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of B-[5-(acetylamino)-3-pyridinyl]boronic acid. Quantum mechanical calculations have revealed that the boronic acid group significantly influences the molecule's reactivity by modulating electron density distribution across the pyridine ring. This understanding has facilitated the design of more efficient synthetic pathways and improved reaction outcomes.

In conclusion, B-[5-(acetylamino)-3-pyridinyl]boronic acid stands as a vital compound in modern organic chemistry. Its unique structure, coupled with its ability to participate in a wide range of chemical reactions, positions it as an essential tool for researchers across various disciplines. As ongoing research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in both academic and industrial settings.

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